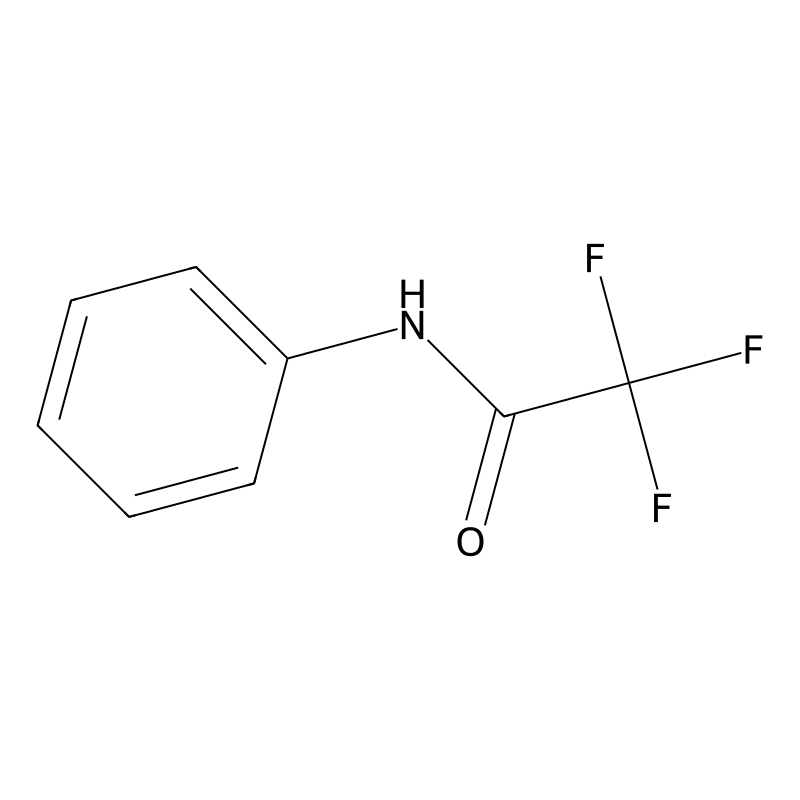

2,2,2-Trifluoro-N-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

,2,2-Trifluoro-N-phenylacetamide has been used as a building block in the synthesis of various organic compounds, including:

- Trifluoromethylated heterocycles: These are organic compounds containing a ring structure with one or more heteroatoms (atoms other than carbon and hydrogen). 2,2,2-Trifluoro-N-phenylacetamide can be used as a precursor for the introduction of the trifluoromethyl group (-CF3) into these heterocycles, which can have various applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

The trifluoromethyl group (-CF3) is a common functional group found in many successful pharmaceutical drugs due to its unique properties. 2,2,2-Trifluoro-N-phenylacetamide can serve as a starting material for the synthesis of trifluoromethyl-containing drug candidates, potentially leading to the development of new medications [].

Material Science:

The introduction of the trifluoromethyl group (-CF3) can modify the physical and chemical properties of materials. 2,2,2-Trifluoro-N-phenylacetamide can be used as a building block for the synthesis of novel materials with potential applications in areas like:

- Organic electronics: Trifluoromethyl-containing materials can exhibit desirable properties for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

- Fluorinated polymers: These polymers possess unique properties like chemical resistance and thermal stability, making them valuable in various applications. 2,2,2-Trifluoro-N-phenylacetamide can be a starting material for the synthesis of fluorinated polymers with tailored properties [].

2,2,2-Trifluoro-N-phenylacetamide is an organic compound with the molecular formula and a molecular weight of approximately 189.13 g/mol. It is classified under the acetamide family and features a trifluoromethyl group at the alpha position relative to the amide nitrogen. This compound is often recognized for its unique trifluoromethyl substituent, which imparts distinctive chemical properties and biological activities.

- Deprotonation: The compound can undergo deprotonation reactions to form an anion, which can then react with electrophiles.

- Chlorination: It has been utilized as a precursor in the synthesis of N-phenyltrifluoroacetimidoyl chloride through chlorination using triphenylphosphine oxide and oxalyl chloride, yielding high purity products as confirmed by NMR analysis .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.

The biological activity of 2,2,2-Trifluoro-N-phenylacetamide has been explored in various studies. It exhibits potential as a reagent in glycosylation reactions due to its ability to act as a leaving group in nucleophilic catalysis . Additionally, compounds with similar trifluoromethyl groups have been noted for their roles in medicinal chemistry, particularly in enhancing the pharmacokinetic properties of drugs.

Several synthesis methods for 2,2,2-Trifluoro-N-phenylacetamide have been reported:

- Direct Acylation: The compound can be synthesized through the acylation of aniline with trifluoroacetic anhydride.

- Chlorination Reaction: As mentioned earlier, chlorination of 2,2,2-trifluoro-N-phenylacetamide can yield N-phenyltrifluoroacetimidoyl chloride .

- Nucleophilic Substitution: Various nucleophilic substitution reactions have been employed to modify the structure of 2,2,2-Trifluoro-N-phenylacetamide for specific applications.

The applications of 2,2,2-Trifluoro-N-phenylacetamide include:

- Reagent in Organic Synthesis: It serves as a key intermediate in synthesizing other fluorinated compounds.

- Pharmaceuticals: Due to its unique properties imparted by the trifluoromethyl group, it is investigated for potential use in drug development.

- Glycosylation Reactions: It acts as a leaving group in glycosylation processes under nucleophilic catalysis conditions .

Interaction studies involving 2,2,2-Trifluoro-N-phenylacetamide focus on its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances its electrophilic character, making it suitable for interactions with stronger nucleophiles. Such studies are essential for understanding its role in synthetic pathways and biological systems.

Several compounds share structural similarities with 2,2,2-Trifluoro-N-phenylacetamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | Contains a pyridine ring; used in agrochemicals | |

| 4-(Trifluoromethyl)aniline | Amino group directly attached to aromatic ring | |

| 3-(Trifluoromethyl)benzoic acid | Carboxylic acid functionality |

The presence of the trifluoromethyl group distinguishes these compounds from others lacking this feature. The unique electronic properties conferred by this group often lead to enhanced stability and reactivity.

2,2,2-Trifluoro-N-phenylacetamide exhibits the molecular formula C₈H₆F₃NO, representing a trifluoroacetylated aromatic amide compound [1]. The precise molecular weight has been determined through multiple analytical methods to be 189.13 g/mol, with the National Institute of Standards and Technology reporting a value of 189.1345 g/mol [1] [7]. This molecular structure comprises eight carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom arranged in a specific configuration that influences its physicochemical properties [8].

The compound is characterized by its trifluoromethyl group (-CF₃) attached to the carbonyl carbon, which significantly impacts its electronic properties and chemical behavior [7]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is SAPQIENQEZURNZ-UHFFFAOYSA-N, providing a unique identification for database searches and chemical registry purposes [1] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO | [1] |

| Molecular Weight | 189.13 g/mol | [7] |

| Molecular Weight (NIST) | 189.1345 g/mol | [1] |

| Chemical Abstracts Service Number | 404-24-0 | [1] |

| International Chemical Identifier Key | SAPQIENQEZURNZ-UHFFFAOYSA-N | [1] |

Crystallographic Data and Solid-State Properties

2,2,2-Trifluoro-N-phenylacetamide exists as a crystalline solid under standard conditions, appearing as white to light brown crystalline powder with potential color variations ranging to orange or green depending on purity and storage conditions [7] [8]. The compound exhibits powder to crystal morphology, indicating polymorphic behavior under different crystallization conditions [8] [16].

Structural analysis reveals that related trifluoroacetamide compounds exhibit complex crystallographic behavior with intermolecular hydrogen bonding patterns [22] [23]. Research on similar trifluoroacetamide structures demonstrates the presence of N-H···O and N-H···F intermolecular hydrogen bonds, with molecules linked through weak C-H···O contacts [22]. These interactions contribute to the overall solid-state stability and packing arrangements of the crystal lattice [23].

The density of 2,2,2-Trifluoro-N-phenylacetamide has been estimated at 1.3305 g/cm³, reflecting the influence of the dense trifluoromethyl group on the overall molecular packing [7] [8]. The refractive index has been determined to be 1.501, indicating moderate optical density properties characteristic of fluorinated organic compounds [32].

| Property | Value | Reference |

|---|---|---|

| Physical Form | Crystalline powder | [7] |

| Color | White to orange to green | [7] |

| Density (estimated) | 1.3305 g/cm³ | [7] |

| Refractive Index | 1.501 | [32] |

| Appearance | Powder to crystal | [8] |

Thermal Stability and Phase Behavior

Melting Point Range Determination

Extensive experimental investigations have established the melting point range of 2,2,2-Trifluoro-N-phenylacetamide across multiple independent studies [7] [8] [14]. The compound demonstrates a well-defined melting point range of 86-91°C, with some sources reporting slightly narrower ranges of 89-91°C [14] [15]. This thermal transition represents the solid-to-liquid phase change under standard atmospheric pressure conditions [16].

The melting point determination has been conducted using standardized analytical techniques, with multiple commercial suppliers confirming values within the 86-90°C range [7] [16]. The narrow melting point range indicates high purity and structural uniformity of the crystalline material [15].

| Source | Melting Point Range (°C) | Reference |

|---|---|---|

| Chemical Database 1 | 86-90 | [7] |

| Chemical Database 2 | 86-90 | [8] |

| Commercial Supplier 1 | 89-91 | [14] |

| Commercial Supplier 2 | 89-91 | [15] |

Boiling Point and Volatility Studies

The boiling point of 2,2,2-Trifluoro-N-phenylacetamide has been consistently reported as 220-225°C under standard atmospheric pressure (760 mmHg) [7] [8] [16]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities of the amide functional group and the electron-withdrawing effects of the trifluoromethyl substituent [14].

Volatility studies indicate that the compound possesses a vapor pressure of 0.032 mmHg at 25°C, demonstrating low volatility under ambient conditions [32]. The flash point has been determined to be 101.1°C, indicating moderate thermal stability before the onset of vapor ignition [32]. Computational predictions suggest a boiling point of 507.74 K (234.6°C) based on Joback estimation methods [12].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 220-225°C | [7] |

| Vapor Pressure (25°C) | 0.032 mmHg | [32] |

| Flash Point | 101.1°C | [32] |

| Boiling Point (predicted) | 507.74 K | [12] |

Solubility Profile in Organic Solvents

2,2,2-Trifluoro-N-phenylacetamide demonstrates characteristic solubility behavior in organic solvents, influenced by its polar amide functionality and the hydrophobic trifluoromethyl group [17] [20]. The compound exhibits good solubility in polar organic solvents such as chloroform, methanol, and other protic solvents capable of hydrogen bonding interactions [17].

Research indicates that trifluoroacetamide derivatives, including 2,2,2-Trifluoro-N-phenylacetamide, show enhanced solubility in polar organic media compared to non-polar hydrocarbon solvents [20]. The presence of the trifluoromethyl group increases the compound's overall polarity while maintaining compatibility with organic solvent systems .

Solubility studies on structurally related compounds suggest that 2,2,2-Trifluoro-N-phenylacetamide is readily soluble in dichloromethane, acetone, and ethanol [35]. The compound demonstrates limited aqueous solubility due to the predominant hydrophobic character imparted by the phenyl ring and trifluoromethyl substituent [20].

| Solvent Class | Solubility | Reference |

|---|---|---|

| Polar organic solvents | Good | [20] |

| Chloroform | Soluble | [17] |

| Methanol | Soluble | [17] |

| Aqueous solutions | Limited | [20] |

| Non-polar solvents | Poor | [20] |

Acid-Base Behavior and pKa Determination

The acid-base properties of 2,2,2-Trifluoro-N-phenylacetamide are primarily governed by the amide nitrogen, which can participate in protonation reactions under strongly acidic conditions [7] [8]. Computational predictions indicate a pKa value of 10.05±0.70, suggesting that the compound behaves as a weak base in aqueous solution [7] [8].

The presence of the electron-withdrawing trifluoromethyl group significantly influences the basicity of the amide nitrogen by reducing electron density through inductive effects [16]. This electronic perturbation results in decreased basicity compared to non-fluorinated acetanilide derivatives [44].

Experimental studies on related trifluoroacetamide systems demonstrate that the acid-base equilibrium is highly dependent on solvent conditions and ionic strength [44]. The compound exhibits typical amide behavior with the potential for protonation at the nitrogen center under sufficiently acidic conditions [27].

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa (predicted) | 10.05±0.70 | Computational | [7] |

| pKa (predicted) | 10.05±0.70 | Computational | [8] |

| Basic Character | Weak base | Literature | [16] |

| Protonation Site | Amide nitrogen | Theoretical | [44] |

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant